molecular formula C12H10ClNO3 B2420401 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 65495-45-6

2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2420401
CAS No.: 65495-45-6
M. Wt: 251.67
InChI Key: QVJDIXRLHFMBFH-UHFFFAOYSA-N
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Description

2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chloro-substituted oxobutyl group attached to the isoindole ring system

Mechanism of Action

Target of Action

The primary target of 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione is the enzyme carbonyl reductase ChKRED20 from Chryseobacterium sp. CA49 . This enzyme plays a crucial role in the bio-reductive production of ethyl (S)-4-chloro-3-hydroxybutanoate .

Mode of Action

The compound interacts with its target enzyme, carbonyl reductase ChKRED20, to catalyze the bio-reductive production of ethyl (S)-4-chloro-3-hydroxybutanoate . This reaction is characterized by excellent stereoselectivity .

Biochemical Pathways

The compound is involved in the biocatalytic asymmetric reduction of carbonyl compounds, a process that produces enantiopure alcohols . These alcohols are important intermediates in the synthesis of various pharmaceuticals, including the cholesterol-lowering drug statins .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its interaction with the target enzyme, the efficiency of the biocatalytic process, and the properties of the resulting product .

Result of Action

The action of this compound results in the production of ethyl (S)-4-chloro-3-hydroxybutanoate . This compound is a key chiral intermediate for the synthesis of statins, a group of cholesterol-lowering drugs .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the use of choline chloride/glycerol as a biocompatible solvent has been shown to increase the biocatalytic activity of Escherichia coli CCZU-T15 whole cells, thereby enhancing the biotransformation of the compound into ethyl (S)-4-chloro-3-hydroxybutanoate . Furthermore, the addition of L-glutamine and Tween-80 to the reaction media can further improve the biosynthesis of the product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 4-chloro-3-oxobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-3-oxobutanoate
  • Methyl 3-(4-chloro-3-oxobutyl)benzoate
  • 4-chloro-3-oxobutyric acid

Uniqueness

2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its isoindole ring system, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-(4-chloro-3-oxobutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c13-7-8(15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJDIXRLHFMBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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